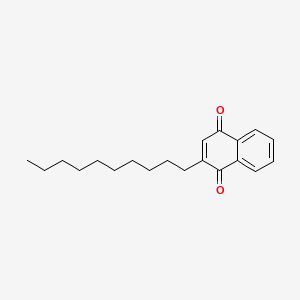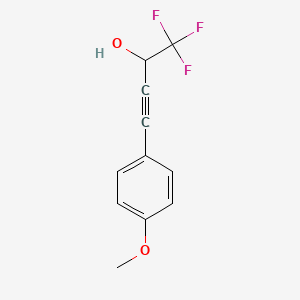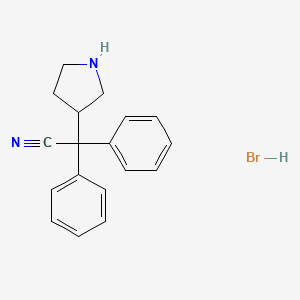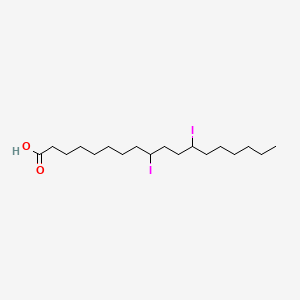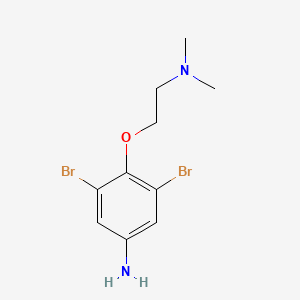![molecular formula C24H24N4O2 B12809591 2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one CAS No. 76918-79-1](/img/structure/B12809591.png)
2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 349459: , also known as 4’-(9-acridinylamino) methanesulfon-m-anisidine, is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is particularly notable for its role in medicinal chemistry and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(9-acridinylamino) methanesulfon-m-anisidine typically involves the reaction of 9-aminoacridine with methanesulfonyl chloride and m-anisidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Reacting 9-aminoacridine: with methanesulfonyl chloride in the presence of a base such as triethylamine. This step forms the intermediate 9-acridinylamino methanesulfonyl chloride.
Reacting the intermediate: with m-anisidine under reflux conditions to yield the final product, 4’-(9-acridinylamino) methanesulfon-m-anisidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: conditions while maintaining strict control over temperature and pressure.
Purification steps: such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-(9-acridinylamino) methanesulfon-m-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridine derivatives.
Applications De Recherche Scientifique
4’-(9-acridinylamino) methanesulfon-m-anisidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties. It has shown activity against various cancer cell lines by intercalating into DNA and inhibiting topoisomerase enzymes.
Biological Research: Used as a fluorescent probe due to its ability to bind to nucleic acids and proteins.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of dyes and pigments.
Mécanisme D'action
The mechanism by which 4’-(9-acridinylamino) methanesulfon-m-anisidine exerts its effects involves:
DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal function of the DNA.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells through the activation of various cellular pathways.
Comparaison Avec Des Composés Similaires
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative with antibacterial properties.
Amsacrine: An antineoplastic agent that also intercalates into DNA and inhibits topoisomerase II.
Uniqueness: 4’-(9-acridinylamino) methanesulfon-m-anisidine is unique due to its specific structure, which allows for selective binding to DNA and proteins, making it a valuable tool in both research and therapeutic applications.
Propriétés
Numéro CAS |
76918-79-1 |
|---|---|
Formule moléculaire |
C24H24N4O2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C24H24N4O2/c1-26(2)15-9-11-19-21(13-15)30-22-14-16(27(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(29)28(24)25/h5-14H,25H2,1-4H3 |
Clé InChI |
LQWZPFXZYAVDSS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)N3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)

![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)

